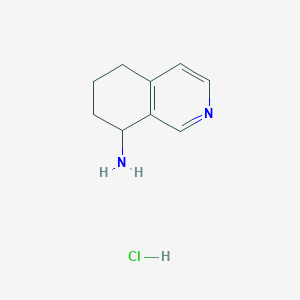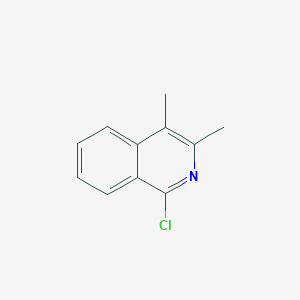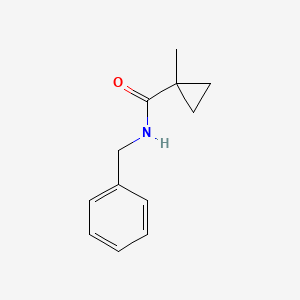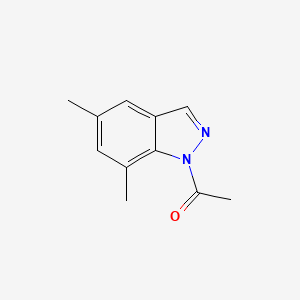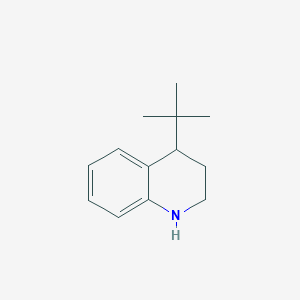
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of a ketone functional group attached to an indene ring system
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one beinhaltet typischerweise die Alkylierung von Indanon-Derivaten. Ein gängiges Verfahren ist die Friedel-Crafts-Acylierungsreaktion, bei der Indanon mit einem Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktionsbedingungen erfordern häufig wasserfreie Lösungsmittel und kontrollierte Temperaturen, um hohe Ausbeuten und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion von this compound kontinuierliche Verfahren umfassen, um die Reaktionswirksamkeit und Skalierbarkeit zu optimieren. Der Einsatz fortschrittlicher katalytischer Systeme und automatisierter Reaktoren kann die Produktionsraten weiter verbessern und die Umweltbelastung des Syntheseprozesses verringern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Ketongruppe kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Kohlenwasserstoffe zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring stattfinden und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen Verwendung in der Arzneimittelentwicklung und als Pharmakophor in der medizinischen Chemie.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Duft- und Geschmacksstoffen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Ketongruppe kann an verschiedenen biochemischen Reaktionen beteiligt sein, einschließlich Enzyminhibition und Rezeptorbindung. Das Inden-Ringsystem kann auch zur Gesamtaktivität der Verbindung beitragen, indem es Wechselwirkungen mit hydrophoben Bereichen von Proteinen und anderen Biomolekülen ermöglicht.
Ähnliche Verbindungen:
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: Ein weiteres Indanon-Derivat mit ähnlichen Strukturmerkmalen, aber unterschiedlichen Substitutionsmustern.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: Eine Verbindung mit einem Cyclohexen-Ring anstelle eines Inden-Rings, die zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
Einzigartigkeit: this compound ist aufgrund seines spezifischen Substitutionsmusters am Inden-Ring einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: Another indanone derivative with similar structural features but different substitution patterns.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: A compound with a cyclohexene ring instead of an indene ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62291-79-6 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(1,3-dimethylinden-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-9-8-13(3,10(2)14)12-7-5-4-6-11(9)12/h4-8H,1-3H3 |
InChI-Schlüssel |
RTSAXMUBQMWVTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
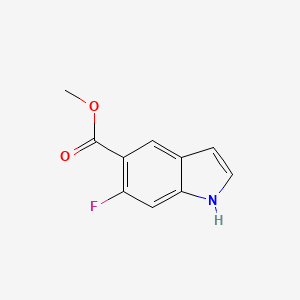

![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)

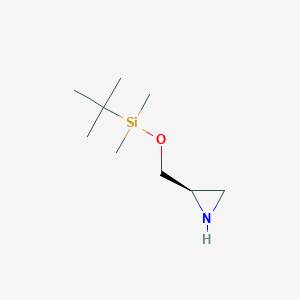
![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)
